molecular formula C15H23N3O2 B3301155 tert-Butyl 4-(5-methylpyridin-2-yl)piperazine-1-carboxylate CAS No. 907208-89-3

tert-Butyl 4-(5-methylpyridin-2-yl)piperazine-1-carboxylate

Cat. No. B3301155
M. Wt: 277.36 g/mol
InChI Key: CFVAYMJNEFGOFR-UHFFFAOYSA-N
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Description

The compound tert-Butyl 4-(5-bromo-6-methylpyridin-2-yl)piperazine-1-carboxylate is similar to the one you’re asking about . It has a molecular weight of 356.26 and is a solid at room temperature .


Synthesis Analysis

While specific synthesis methods for “tert-Butyl 4-(5-methylpyridin-2-yl)piperazine-1-carboxylate” were not found, there are general methods for synthesizing similar compounds. For example, tert-butyl 4- (2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate and tert-butyl 4- (2-hydrazino-2-oxoethyl)piperazine-1-carboxylate were synthesized and characterized by FT-IR, 1 H & 13 C NMR and LCMS spectroscopic studies .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using single crystal X-ray diffraction analysis . The molecule of tert-butyl 4- (2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate is linear in shape with the ethyl acetate moiety adopting a fully extended conformation .

properties

IUPAC Name

tert-butyl 4-(5-methylpyridin-2-yl)piperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O2/c1-12-5-6-13(16-11-12)17-7-9-18(10-8-17)14(19)20-15(2,3)4/h5-6,11H,7-10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFVAYMJNEFGOFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)N2CCN(CC2)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50671800
Record name tert-Butyl 4-(5-methylpyridin-2-yl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50671800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 4-(5-methylpyridin-2-yl)piperazine-1-carboxylate

CAS RN

907208-89-3
Record name tert-Butyl 4-(5-methylpyridin-2-yl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50671800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a mixture of 4-(5-bromopyridin-2-yl)piperazine-1-carboxylic acid tert-butyl ester (5.33 g), palladium (II) acetate (175 mg), 2-dicyclohexylphosphino-2′,6′-dimethoxybiphenyl (639 mg), potassium fluoride (5.43 g) and methylboronic acid (2.80 g) was added tetrahydrofuran (120 mL), and the mixture was refluxed under a nitrogen stream for 3 hr. To the reaction mixture were added ethyl acetate and saturated brine, and the mixture was extracted with ethyl acetate. The organic layer was washed with saturated brine, and dried over sodium sulfate. The solvent was evaporated under reduced pressure and the residue was purified by column chromatography (hexane:ethyl acetate) to give the title compound (3.93 g).
Quantity
5.33 g
Type
reactant
Reaction Step One
Quantity
639 mg
Type
reactant
Reaction Step One
Quantity
5.43 g
Type
reactant
Reaction Step One
Quantity
2.8 g
Type
reactant
Reaction Step One
Quantity
175 mg
Type
catalyst
Reaction Step One
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
120 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

Under an atmosphere of argon, 2.50 g (19.6 mmol) of 2-methyl-5-chloropyridine and 4.38 g (23.5 mmol) of N-(tert-butyloxycarbonyl)piperazine are dissolved in 50 ml of absolute toluene. 2.26 g (23.5 mmol) of sodium tert-butoxide, 0.37 g (0.59 mmol) of BINAP and 0.36 g (0.39 mmol) of tris(dibenzylideneacetone)dipalladium are then added, and the mixture is heated at 70° C. for 12 h. After cooling, diethyl ether is added to the reaction mixture, the mixture is washed three times with saturated sodium chloride solution and dried over sodium sulphate and the solvent is removed under reduced pressure. The residue is purified by flash chromatography (cyclohexane/ethyl acetate 9:1).
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
4.38 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
2.26 g
Type
reactant
Reaction Step Two
Name
Quantity
0.37 g
Type
reactant
Reaction Step Two
Quantity
0.36 g
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

Under an argon atmosphere, 2.50 g (19.6 mmol) of 2-methyl-5-chloropyridine and 4.38 g (23.5 mmol) of N-(tert-butyloxycarbonyl)-piperazine are dissolved in 50 ml of absolute toluene. Then, 2.26 g (23.5 mmol) of sodium-tert-butylate, 0.37 g (0.59 mmol) of BINAP, and 0.36 g (0.39 mmol) of tris(dibenzylideneacetone)-dipalladium are added, and it is heated for 12 hours to 70° C. After cooling, the reaction mixture is mixed with diethyl ether, washed three times with saturated sodium chloride solution, dried on sodium sulfate, and solvent is removed in a vacuum. The residue is purified by flash chromatography (cyclohexane/ethyl acetate 9:1).
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
4.38 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
sodium tert-butylate
Quantity
2.26 g
Type
reactant
Reaction Step Two
Name
Quantity
0.37 g
Type
reactant
Reaction Step Two
Quantity
0.36 g
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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tert-Butyl 4-(5-methylpyridin-2-yl)piperazine-1-carboxylate
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